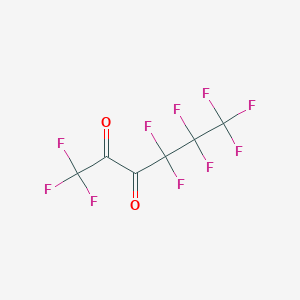
2-Butanol, 1-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol, 1-(phenylthio)- is an organic compound that belongs to the class of secondary alcohols It features a butanol backbone with a phenylthio group attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butanol, 1-(phenylthio)- can be synthesized through several methods. One common approach involves the reaction of 2-butanol with phenylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the phenylthio group on the butanol backbone.
Industrial Production Methods
In an industrial setting, the production of 2-Butanol, 1-(phenylthio)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanol, 1-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce different alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2-Butanol, 1-(phenylthio)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Butanol, 1-(phenylthio)- exerts its effects involves interactions with molecular targets and pathways. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions may involve hydrogen bonding, van der Waals forces, and other molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanol: A secondary alcohol with a similar butanol backbone but lacking the phenylthio group.
1-Butanol: A primary alcohol with a butanol backbone but with the hydroxyl group on the first carbon atom.
Phenylthiol: A compound with a phenylthio group but lacking the butanol backbone.
Uniqueness
2-Butanol, 1-(phenylthio)- is unique due to the presence of both the butanol backbone and the phenylthio group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
79345-23-6 |
|---|---|
Fórmula molecular |
C10H14OS |
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
1-phenylsulfanylbutan-2-ol |
InChI |
InChI=1S/C10H14OS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3 |
Clave InChI |
KGDLDWVKFUCUME-UHFFFAOYSA-N |
SMILES canónico |
CCC(CSC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)
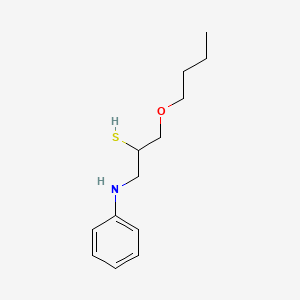

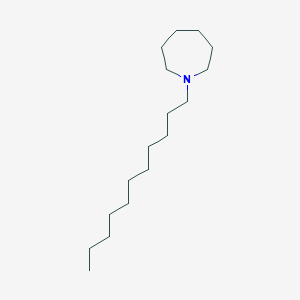
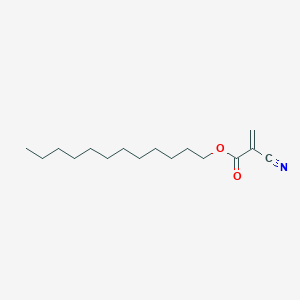
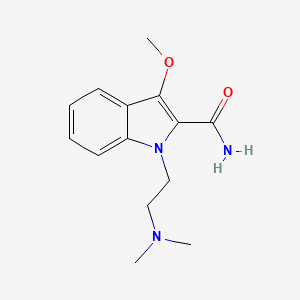

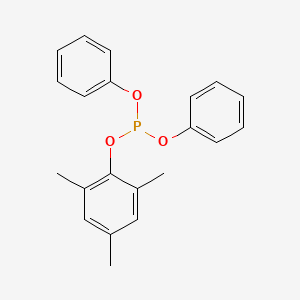
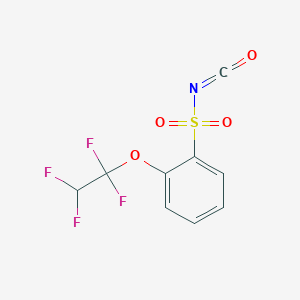


![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
